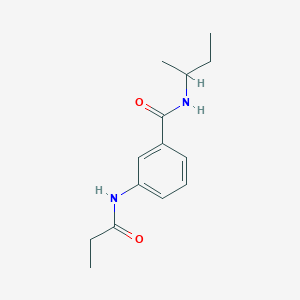

![molecular formula C18H26N2O2 B267556 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)

3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It has been extensively studied for its potential therapeutic applications in treating various neurological disorders.

Mechanism of Action

3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide works by binding to the AMPA receptor and increasing the activity of the receptor. This leads to an increase in the flow of calcium ions into the neuron, which in turn leads to an increase in synaptic plasticity and the strengthening of synaptic connections.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide include an increase in synaptic plasticity, an improvement in cognitive function, and a reduction in neuroinflammation. 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide in lab experiments is its potency and selectivity for the AMPA receptor. This allows for precise modulation of the receptor activity. However, one of the limitations of using 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is its short half-life, which requires frequent dosing in experiments.

Future Directions

For research on 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide include exploring its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further research is needed to optimize the dosing and administration of 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide to maximize its therapeutic effects. Finally, the development of more potent and selective positive allosteric modulators of AMPA receptors could lead to the discovery of new and more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide involves the use of several chemical reactions. The first step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine to form 3-(cyclohexylamino)benzoic acid. The second step involves the reaction of the resulting compound with diethylamine and ethyl chloroformate to form 3-(cyclohexylcarbonyl)amino-N,N-diethylbenzoic acid. The final step involves the reaction of the resulting compound with thionyl chloride and benzene to form 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide.

Scientific Research Applications

3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases.

properties

Product Name |

3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide |

|---|---|

Molecular Formula |

C18H26N2O2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |

InChI |

InChI=1S/C18H26N2O2/c1-3-20(4-2)18(22)15-11-8-12-16(13-15)19-17(21)14-9-6-5-7-10-14/h8,11-14H,3-7,9-10H2,1-2H3,(H,19,21) |

InChI Key |

XFSQHEHSLZXWBC-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)acetyl]-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267473.png)

![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)

![2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267477.png)

![3-[(acetylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B267479.png)

![N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B267482.png)

![2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B267484.png)

![N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267487.png)

![4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267488.png)

![2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267491.png)

![N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)

![5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B267494.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B267495.png)

![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267496.png)